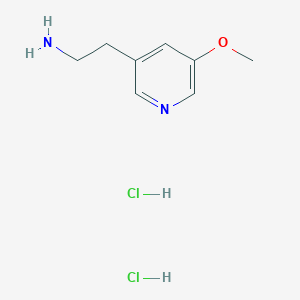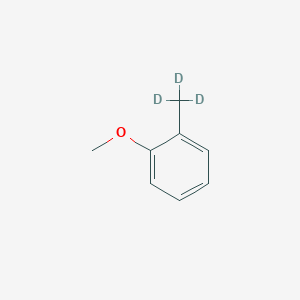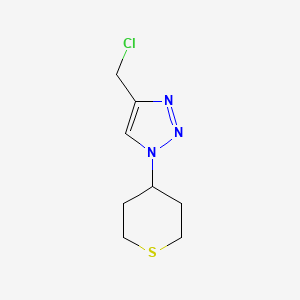
4-(chloromethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole, commonly referred to as CMTPT, is a heterocyclic compound with a wide range of biological activities. It is a member of the triazole family, which is a group of organic compounds containing three nitrogen atoms in a ring structure. CMTPT has been studied extensively due to its potential therapeutic applications, as it has been found to have antibacterial, antifungal, and anti-inflammatory properties. In addition, CMTPT has been shown to act as an inhibitor of cytochrome P450 enzymes, which can be beneficial in the treatment of certain diseases.
Scientific Research Applications
Synthesis of Energetic Salts
4-(chloromethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole has been explored in the synthesis of triazolyl-functionalized monocationic energetic salts. These salts, prepared through reactions with various compounds like 1-methylimidazole and 4-amino-4H-1,2,4-triazole, exhibit good thermal stability and relatively high density, making them potential candidates in energetic materials applications (Wang et al., 2007).
Pesticide Intermediate
The compound is an important intermediate in the preparation of pesticides. Its synthesis from 1H-1,2,4-triazole, using catalysts and appropriate solvents, has been noted to have a high yield over 92.3%, demonstrating its efficiency and utility in pesticide manufacturing (Ying, 2004).
Antibacterial and Antifungal Activities
Research has shown that derivatives of 1,2,4-triazole, such as 4-(chloromethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various bacterial strains and fungi, showing high efficacy compared to commercial antibiotics (El-Reedy & Soliman, 2020).
Tetrel Bonding Interactions in Pharmaceutical Design
This compound has been studied for its potential in pharmaceutical design through the analysis of π-hole tetrel bonding interactions. Such interactions are crucial for understanding molecular interactions in drug design (Ahmed et al., 2020).
Synthesis of Cancer Treatment Compounds
The compound plays a role in the synthesis of cancer treatment drugs. Specifically, its derivatives, known for antifungal, antidepressant, and anticancer properties, have been highlighted in research focusing on the development of new compounds for oncology treatments (Rud et al., 2016).
Microwave-Assisted Synthesis in Pharmaceutical Chemistry
Its use in microwave-assisted and ultrasonic-assisted synthesis processes has been explored. These methods are known for enhancing the efficiency and speed of chemical reactions, thus holding significant importance in pharmaceutical chemistry (Gladkov et al., 2013).
properties
IUPAC Name |
4-(chloromethyl)-1-(thian-4-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c9-5-7-6-12(11-10-7)8-1-3-13-4-2-8/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHYSFWCIAFJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



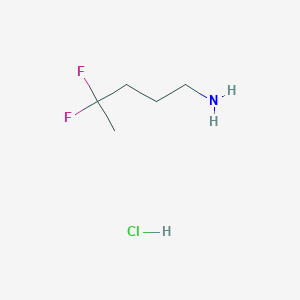
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)
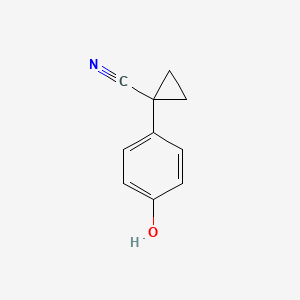
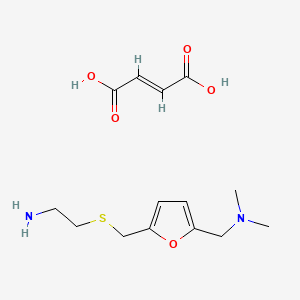
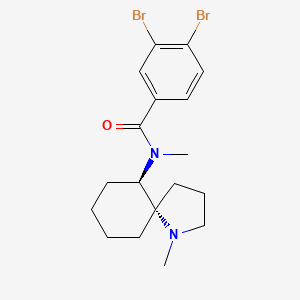
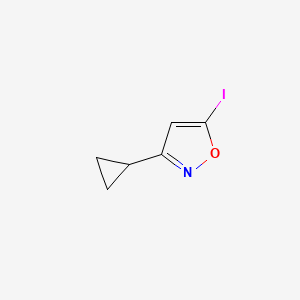
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
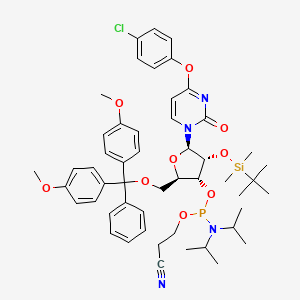
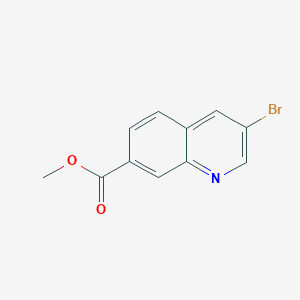
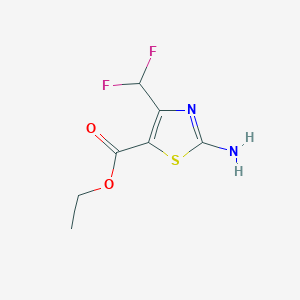
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)
